molecular formula C22H22N6O2S2 B2678952 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1242910-52-6

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2678952
CAS No.: 1242910-52-6
M. Wt: 466.58
InChI Key: QMLDNTZIGMCJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2) , a key enzyme in the JAK-STAT signaling pathway crucial for hematopoiesis, immune function, and cell growth. This small molecule is characterized by its distinctive 1,2,4-oxadiazole and pyrazole core structure, which contributes to its high binding affinity and selectivity. Its primary research value lies in the investigation of JAK2-dependent cellular processes and disease models , particularly in myeloproliferative neoplasms and autoimmune disorders. By specifically inhibiting JAK2 autophosphorylation and subsequent STAT phosphorylation, this compound allows researchers to dissect the mechanistic roles of JAK2 signaling and evaluate its potential as a therapeutic target. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S2/c1-13-6-4-7-14(10-13)20-25-21(30-27-20)18-19(23)28(26-22(18)32-3)12-17(29)24-15-8-5-9-16(11-15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLDNTZIGMCJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule notable for its potential biological activities. It features a unique combination of functional groups, including an amine, oxadiazole, pyrazole, and acetamide moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action based on existing literature.

Chemical Structure

The molecular formula of this compound is C22H22N6O2S2C_{22}H_{22}N_{6}O_{2}S_{2} with a molecular weight of approximately 466.58 g/mol. The structure is characterized by:

  • Oxadiazole ring : Known for diverse biological activities.
  • Pyrazole moiety : Associated with anti-inflammatory and anticancer effects.
  • Acetamide group : Enhances solubility and bioavailability.

1. Anticancer Properties

Research indicates that derivatives containing the oxadiazole and pyrazole scaffolds exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in tumor growth and proliferation. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been shown to block telomerase and topoisomerase activities, crucial for cancer cell survival and replication .
  • Case Studies : In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting potential for development as anticancer agents .

2. Anti-inflammatory Effects

The presence of the pyrazole moiety is linked to anti-inflammatory activity:

  • Research Findings : Studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases.
  • Clinical Relevance : This activity positions these compounds as potential candidates for treating conditions such as arthritis and other inflammatory disorders.

3. Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Antimicrobial Studies : Similar oxadiazole derivatives have demonstrated effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi .
  • Mechanism : The antimicrobial action is likely linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that mirror those used for other pyrazole and oxadiazole derivatives. Understanding the SAR is critical for optimizing biological activity:

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The following table summarizes the cytotoxic activity of related compounds against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11636Induces apoptosis via caspase activation
Compound BHeLa34Inhibits cell proliferation
Compound CMCF-759Triggers phosphatidylserine translocation

The anticancer properties are attributed to mechanisms such as apoptosis induction and inhibition of key enzymes involved in tumor growth.

Anti-inflammatory Effects

The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways. Compounds similar to this one have shown selectivity towards COX-II with minimal ulcerogenic effects. The proposed mechanisms include:

  • Apoptosis Induction : Enhances apoptotic processes in cancer cells.
  • Inhibition of Enzymatic Activity : Oxadiazole and pyrazole moieties inhibit key enzymes involved in inflammation.
  • Modulation of Cell Signaling Pathways : Influences cell survival and proliferation through receptor interactions.

Case Study 1: Pyrazole Derivatives

A study evaluating a series of pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against MCF-7 cells. The most active compound induced morphological changes consistent with apoptosis.

Case Study 2: COX-II Inhibitors

Research on COX-II inhibitors highlighted that certain pyrazole-linked compounds exhibited remarkable selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This suggests that structural modifications can lead to improved therapeutic profiles.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name/Structure Key Substituents Biological Activity IC50/EC50 (Reference)
Target Compound 3-(3-methylphenyl)-1,2,4-oxadiazole; dual methylsulfanyl Not reported (inferred FLAP/kinase inhibition) N/A
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl; triazole Anti-exudative Comparable to diclofenac (8 mg/kg)
BI 665915 (Oxadiazole-containing FLAP inhibitor) Pyrimidine; cyclopropyl FLAP inhibition; LTB4 synthesis blockade FLAP IC50 < 10 nM; LTB4 IC50 < 100 nM
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole; phenylpyrazole Antiproliferative (inferred) Not reported
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide Pyridyl; m-tolyl Not reported N/A

Pharmacological Activity Trends

  • Anti-exudative Activity : Compounds with triazole-sulfanyl-acetamide scaffolds (e.g., furan-2-yl derivatives) show efficacy comparable to diclofenac, suggesting sulfanyl groups enhance anti-inflammatory properties . The target compound’s dual methylsulfanyl groups may amplify this effect but require experimental validation.
  • FLAP Inhibition: Oxadiazole-containing analogs (e.g., BI 665915) demonstrate nanomolar potency in LTB4 suppression . The target compound’s 3-methylphenyl-oxadiazole moiety may similarly target FLAP but with altered selectivity due to steric and electronic differences.
  • Antiproliferative Potential: Pyrazole-thiazole hybrids (e.g., ) imply kinase modulation. The target compound’s pyrazole-oxadiazole core could synergize with methylsulfanyl groups to enhance cytotoxicity, though this remains speculative without data.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Answer:
The compound can be synthesized via a multi-step procedure involving condensation of oxadiazole and pyrazole intermediates. A general approach includes:

  • Step 1: Reacting 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with hydrazine derivatives to form the pyrazole core.
  • Step 2: Sulfur alkylation using methylsulfanyl groups at specific positions.
  • Step 3: Acetamide coupling via nucleophilic substitution with 3-(methylsulfanyl)phenylamine.

Optimization Tips:

  • Use pyridine as a base and Zeolite (Y-H) as a catalyst to enhance reaction efficiency (yields >75%) .
  • Reflux conditions (150°C, 5 hours) under an oil bath improve cyclization and reduce byproducts.

Basic: What analytical techniques are critical for structural characterization?

Answer:

  • X-ray Crystallography: Essential for confirming the oxadiazole-pyrazole- acetamide scaffold. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • NMR Spectroscopy: Key for verifying methylsulfanyl groups (δ 2.5–3.0 ppm for SCH3) and aromatic protons.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₄H₂₂N₆O₂S₂).

Basic: How is the compound’s in vitro biological activity typically evaluated?

Answer:

  • Antiproliferative Assays: Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays.
  • Anti-exudative Activity: Tested in carrageenan-induced edema models at 10 mg/kg doses, compared to diclofenac sodium (reference drug) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.